3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-8(2)20-10-5-3-4-9-12(10)14(19)15(13(9)18)7-6-11(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFKSSGSBCUOFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid typically involves the reaction of phthalic anhydride with isopropoxyamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
Key Reactions
Mechanistic Insights
-
Esterification proceeds via activation of the carboxylic acid with DCC, forming an intermediate mixed anhydride that reacts with alcohols.
-
Amide formation employs carbodiimide-mediated coupling, favoring nucleophilic attack by amines .
Condensation with Heterocycles
The isoindoline scaffold participates in cyclocondensation reactions:
Key Reactions
Structural Impact
-
The isoindoline’s electron-deficient dioxo ring enhances electrophilicity, facilitating nucleophilic aromatic substitution .
Functional Group Interconversion
The propanoic acid chain undergoes transformations:
Key Reactions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction | LiAlH, THF, 0°C | Primary alcohol | 61% | |
| Oxidation | KMnO, acidic HO | No reaction (stable to oxidation) | – |
Stability Notes
-
The dioxoisoindolinyl group stabilizes the adjacent propanoic acid against strong oxidants.
Radiolabeling for PET Imaging
The compound serves as a precursor for F-labeled ligands:
Reaction Protocol
Key Data
Comparative Reactivity Table
| Functional Group | Reaction Partner | Rate Constant (k, Ms) | Selectivity |
|---|---|---|---|
| Carboxylic acid | Benzyl alcohol | 1.2 × 10 | High |
| Isoindoline carbonyl | Amines | 4.8 × 10 | Moderate |
| Propanoic acid chain | LiAlH | 2.1 × 10 | Low |
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have highlighted the potential of 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid as an anti-inflammatory agent. It has been shown to inhibit the activation of NF-kB, a key transcription factor involved in inflammatory responses. This inhibition suggests that compounds derived from this structure could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .
Neurological Applications
In the realm of neuropharmacology, this compound has been explored as a ligand for positron emission tomography (PET) imaging. Specifically, it has been utilized in the development of radioligands for phosphodiesterase 10A (PDE10A), which is implicated in various neurological disorders including schizophrenia and Huntington's disease. The compound demonstrated high binding affinity and selectivity towards PDE10A, making it a promising candidate for imaging studies that could enhance our understanding of these diseases .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield derivatives with varying biological activities. For instance, modifications to the isopropoxy group or alterations in the dioxoisoindoline core can lead to compounds with enhanced efficacy or reduced side effects. These derivatives are being investigated for their potential therapeutic applications across different disease models .
Case Study: In Vivo Imaging
A significant study focused on the use of this compound in developing a novel PET ligand ([^18F]P10A-1910) for visualizing PDE10A activity in vivo. The study reported that this ligand exhibited favorable pharmacokinetic properties, including good brain permeability and metabolic stability. In preclinical trials involving rodents and nonhuman primates, the ligand demonstrated high striatal uptake and reversible tracer kinetics, indicating its utility for assessing target engagement in neurological research .
Case Study: Inhibition of NF-kB
Another research effort investigated the anti-inflammatory effects of derivatives based on this compound structure. The findings revealed that specific modifications could significantly enhance inhibitory activity against NF-kB activation, thereby providing a foundation for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Lipophilicity : The isopropoxy group in the target compound increases logP compared to hydroxy or nitro analogs, favoring blood-brain barrier penetration .
- Bioactivity : Chlorinated analogs (e.g., marine-derived compounds) exhibit antimicrobial activity, while nitro-substituted derivatives may act as cytotoxic agents .
- Synthetic Accessibility: Unsubstituted phthalimide derivatives (e.g., 3-(1,3-dioxoisoindolin-2-yl)propanoic acid) are common intermediates in multi-step syntheses, as seen in amide-linked anti-mycobacterial agents .
Biological Activity
3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid, with the CAS number 1256450-57-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C14H15NO5
- Molecular Weight : 277.27 g/mol
- Structural Characteristics : The compound features a dioxoisoindoline moiety, which is significant for its biological interactions.
Biological Activity
Research indicates that compounds containing the isoindoline structure often exhibit a variety of biological activities, including:
- Antimicrobial Activity : Isoindoline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Anticancer Properties : Some studies have indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Immunomodulatory Effects : The ability to modulate immune responses has been observed in related structures, hinting at possible therapeutic uses in autoimmune diseases .
The mechanisms by which this compound exerts its effects are likely multifaceted:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways crucial for cell survival and proliferation.
- Receptor Binding : It could bind to specific receptors involved in inflammatory or cancer pathways, altering cellular responses.
- Oxidative Stress Modulation : Like many dioxo compounds, it may influence oxidative stress levels within cells, impacting survival and apoptosis.
Study on Antimicrobial Activity
A study highlighted the antimicrobial properties of isoindoline derivatives, noting significant inhibition against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further explored as a lead compound in antibiotic development .
Evaluation of Anticancer Potential
In vitro studies demonstrated that derivatives of isoindoline could induce apoptosis in various cancer cell lines. For instance, one study found that modifications to the isoindoline structure enhanced cytotoxicity against breast cancer cells by promoting cell cycle arrest at the G2/M phase .
Immunomodulatory Research
Research into related compounds has shown promise in modulating immune responses. For example, isoindoline derivatives were found to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Comparative Analysis of Related Compounds
Q & A
Basic: What are the standard synthetic routes for 3-(4-Isopropoxy-1,3-dioxoisoindolin-2-yl)propanoic acid, and what analytical techniques are used for characterization?
Answer:
The synthesis of structurally related isoindolinone derivatives typically involves condensation reactions. For example, 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid (a close analog) is synthesized by refluxing precursors like 3-formyl-indole derivatives with sodium acetate in acetic acid . Characterization often employs nuclear magnetic resonance (NMR) for structural elucidation and X-ray crystallography to confirm stereochemistry and solid-state packing . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are also used to validate molecular weight and functional groups.
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses, given conflicting literature reports on reaction conditions?
Answer:
Yield optimization requires systematic evaluation of variables such as:
- Catalysts: Testing bases (e.g., sodium acetate vs. triethylamine) to enhance reaction efficiency.
- Temperature: Adjusting reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Purification: Employing gradient column chromatography or recrystallization from acetic acid to isolate the target compound .
Contradictions in literature may arise from differences in precursor purity or solvent systems; replicate experiments with controlled variables are critical.
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Answer:
While specific safety data for this compound is limited, analogous propanoic acid derivatives require:
- PPE: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Ventilation: Use of fume hoods to avoid inhalation of aerosols .
- Emergency Measures: Immediate flushing with water for skin/eye exposure and medical consultation for persistent irritation .
Advanced: How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound across different studies?
Answer:
Discrepancies may stem from solvent effects, tautomerism, or crystallinity. To address this:
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) or reference X-ray structures .
- Standardized Protocols: Use deuterated solvents (e.g., DMSO-d6) and controlled temperatures for reproducibility.
- Dynamic NMR: Investigate rotational barriers or proton exchange processes that might affect peak splitting .
Basic: What are the primary applications of this compound in current research, particularly in medicinal chemistry?
Answer:
Isoindolinone derivatives, including this compound, serve as intermediates for synthesizing bioactive molecules like isocoumarins, which exhibit antimicrobial and anti-inflammatory properties . Their utility extends to metal complexation studies for catalytic or therapeutic applications .
Advanced: What strategies are effective in enhancing the aqueous solubility of this compound for in vitro assays?
Answer:
Strategies include:
- Salt Formation: Reacting the carboxylic acid group with sodium or potassium hydroxide to form water-soluble salts.
- Prodrug Design: Introducing hydrolyzable groups (e.g., ester prodrugs) that improve solubility and release the active form in physiological conditions.
- Co-Solvents: Using DMSO-water mixtures or surfactants (e.g., Tween-80) to stabilize the compound in solution .
Advanced: How can researchers analyze and mitigate byproduct formation during the synthesis of this compound?
Answer:
- Reaction Monitoring: Use thin-layer chromatography (TLC) or LC-MS to track byproducts in real time.
- Mechanistic Studies: Identify intermediates via trapping experiments or isotopic labeling to pinpoint side-reaction pathways.
- Process Optimization: Adjust stoichiometry (e.g., excess of 4-isopropoxyphthalic anhydride) or employ scavengers to suppress unwanted adducts .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Answer:
Challenges include:
- Purification at Scale: Transitioning from column chromatography to recrystallization or fractional distillation.
- Thermal Stability: Ensuring the compound does not degrade under prolonged heating during large-scale reflux.
- Cost-Efficiency: Sourcing affordable precursors like 4-isopropoxyphthalic anhydride without compromising purity .
Advanced: What computational methods are suitable for predicting the reactivity and stability of this compound?
Answer:
- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack on the isoindolinone ring) using software like Gaussian or ORCA.
- Molecular Dynamics (MD): Simulate solvation effects and degradation kinetics in aqueous environments.
- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) for activity optimization .
Basic: What regulatory guidelines apply to the use of this compound in biomedical research?
Answer:
Follow OSHA standards for laboratory safety (29 CFR 1910.1450) and NIH guidelines for handling synthetic intermediates. Document exposure risks under the OSHA Access to Employee Exposure and Medical Records Standard (29 CFR 1910.1020) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
